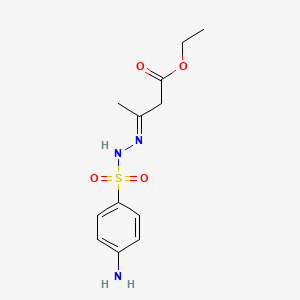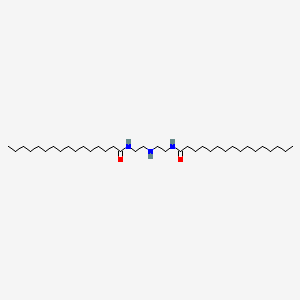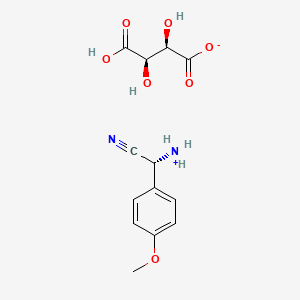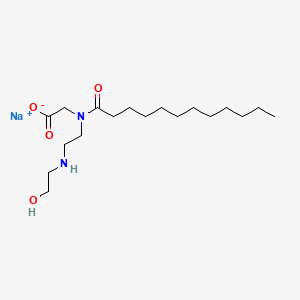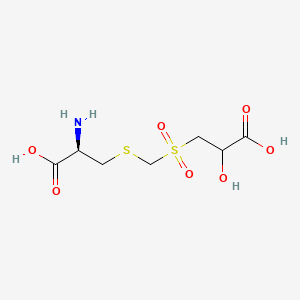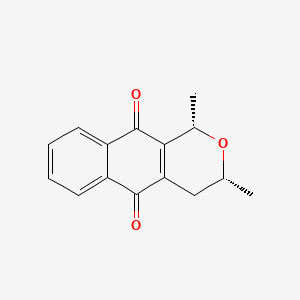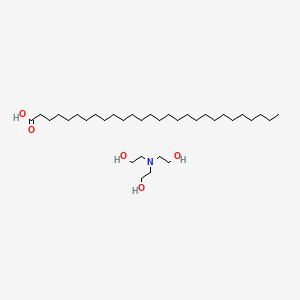
Allylbis(2-hydroxyethyl)octadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylbis(2-hydroxyethyl)octadecylammonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allylbis(2-hydroxyethyl)octadecylammonium chloride typically involves the reaction of octadecylamine with allyl chloride and 2-chloroethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylbis(2-hydroxyethyl)octadecylammonium chloride can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium structure.
Substitution: this compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although this is less typical.
Substitution: Nucleophiles like hydroxide ions or other halides can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced forms of the allyl group, though rare.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry: Allylbis(2-hydroxyethyl)octadecylammonium chloride is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is employed as a cationic surfactant to disrupt cell membranes, aiding in the extraction of cellular components.
Industry: It is widely used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties. Additionally, it is utilized in the textile industry as a fabric softener and antistatic agent.
Mechanism of Action
The primary mechanism of action of Allylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications requiring the breakdown of biological membranes.
Comparison with Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications in detergents and personal care products.
Uniqueness: Allylbis(2-hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of an allyl group and two hydroxyethyl groups, which confer distinct properties such as enhanced solubility and reactivity compared to other quaternary ammonium compounds.
Properties
CAS No. |
93894-16-7 |
|---|---|
Molecular Formula |
C25H52ClNO2 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-octadecyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C25H52NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,27-28H,2-3,5-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
SCZZOCYLUDAHFS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


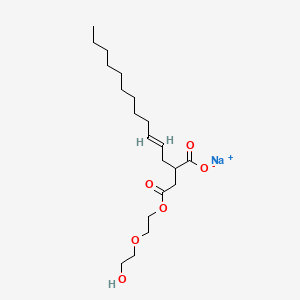

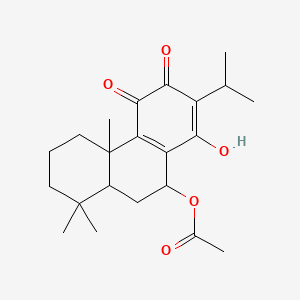
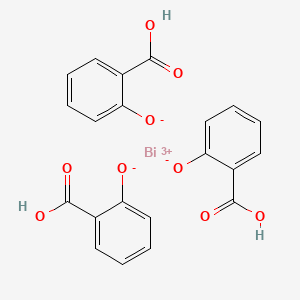
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
